2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

描述

属性

IUPAC Name |

2-(4-cyclohexyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S.2ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;;/h8-9H,1-7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRSWOGIQHVKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

Thiazole derivatives have been shown to exhibit a wide range of biological activities, including analgesic and anti-inflammatory effects. The compound may interact with its targets, leading to changes in cellular processes.

生物活性

2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C11H20Cl2N2S and a molecular weight of 283.26 g/mol, is characterized by its unique structural features that may contribute to its pharmacological properties.

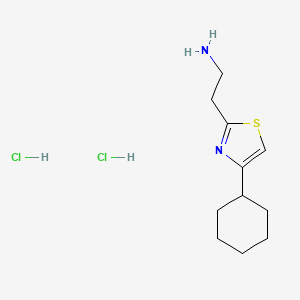

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C11H20Cl2N2S |

| Molecular Weight | 283.26 g/mol |

| IUPAC Name | 2-(4-cyclohexyl-1,3-thiazol-2-yl)ethanamine; dihydrochloride |

| PubChem CID | 53520604 |

Antiparasitic Properties

Research indicates that thiazole derivatives exhibit promising antiparasitic activity. For instance, compounds similar to 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine have shown significant trypanocidal activity against Trypanosoma brucei, with IC50 values reported as low as 0.42 μM for related thiazole compounds . The presence of a lipophilic group and an aliphatic amine moiety is crucial for enhancing cellular accumulation and effectiveness against protozoa.

Antitumor Activity

Thiazole compounds are also recognized for their anticancer potential. A study highlighted that specific thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. The structural activity relationship (SAR) analysis suggested that electron-donating groups on the phenyl ring and the presence of a thiazole ring are essential for antitumor activity .

Study on Trypanocidal Activity

A comparative study evaluated the trypanocidal effects of various thiazole derivatives, including those structurally similar to 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine. The findings indicated that modifications in the side chains significantly influenced potency, with certain derivatives exhibiting enhanced activity due to their ability to penetrate protozoal membranes effectively .

Anticancer Research

In another investigation focusing on anticancer properties, thiazole derivatives were synthesized and tested against human cancer cell lines such as HT-29 and Jurkat cells. Compounds featuring specific substitutions on the thiazole ring displayed notable cytotoxicity, suggesting that structural modifications can lead to improved therapeutic agents in cancer treatment .

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds vary primarily in the substituents on the thiazole ring and the presence of counterions. Below is a comparative analysis based on substituent effects, molecular properties, and commercial availability:

Table 1: Structural and Commercial Comparison of Thiazol-2-yl Ethanamine Derivatives

Key Observations:

Substituent Effects: Cyclohexyl vs. Electron-Withdrawing Groups: The 2-chlorophenyl substituent in the Angene Chemical compound introduces electron-withdrawing effects, which may alter electronic properties of the thiazole ring and influence binding interactions .

Physicochemical Properties :

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free amines. For example, the methyl-substituted analog (CAS 136604-60-9) is stored at room temperature, suggesting stability in solid form .

- Purity : Combi-Blocks lists analogs like 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride with 95–97% purity, indicating commercial-grade suitability for synthetic workflows .

Commercial Accessibility :

- The cyclohexyl-substituted compound is priced higher (€477.00/50 mg) than simpler analogs, reflecting synthetic complexity or niche demand .

- Several analogs (e.g., pyridinyl-substituted) are discontinued or available only via custom synthesis, highlighting supply-chain variability .

Notes

Data Limitations: No experimental data on the target compound’s biological activity, solubility, or stability is available in the provided evidence, necessitating caution in extrapolating properties from structural analogs .

Structural Implications : The cyclohexyl group’s hydrophobicity may necessitate formulation optimization (e.g., lipid-based delivery systems) for in vivo applications.

常见问题

Q. What are the common synthetic routes for synthesizing 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride?

- Methodological Answer : The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves reacting a thiourea derivative with α-haloketones. For the cyclohexyl substituent, cyclohexanecarboxaldehyde or cyclohexylacetic acid derivatives can serve as precursors. Post-synthesis, the amine group is introduced via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Reaction monitoring via TLC and intermediate purification via column chromatography are critical. Example protocols for analogous thiazole derivatives can be adapted .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : - and -NMR confirm proton environments and carbon frameworks. For example, the thiazole proton signals appear as distinct singlets (δ 6.5–7.5 ppm), while cyclohexyl protons show multiplet splitting (δ 1.2–2.1 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (SHELX system) refines bond lengths, angles, and salt formation. The dihydrochloride moiety is validated via Cl ion positioning in the lattice .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerization) or crystal packing effects. To resolve these:

- Perform variable-temperature NMR to detect conformational changes.

- Validate crystallographic data using the CIF validation tool (check for ADPs, R-factors, and Hirshfeld surfaces).

- Cross-reference with computational models (DFT or molecular dynamics simulations) to predict stable conformers .

Q. What strategies optimize the yield of the thiazole ring formation in this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Temperature Control : Reflux at 80–100°C minimizes side reactions.

- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the thiazole intermediate before amine functionalization .

Q. How can computational methods determine the protonation states of the amine group in different pH environments?

- Methodological Answer :

- pKa Prediction : Tools like MarvinSketch or ACD/Labs predict protonation sites at physiological pH (7.4) versus acidic/basic conditions.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to observe amine group behavior.

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between protonated and deprotonated states. Cross-validate with potentiometric titration data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。